2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde
Description
2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde is a brominated aromatic aldehyde featuring a propargyl ether substituent. Its structure consists of a benzaldehyde core with a bromine atom at the ortho position (C2) and a propargyloxy group (O–CH₂–C≡CH) at the para position relative to the aldehyde (C6). This bifunctional compound is valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and as a precursor for heterocyclic frameworks. Synthesis typically involves alkylation of bromophenol derivatives with propargyl bromide under anhydrous conditions, as seen in analogous protocols for related compounds .
Properties
IUPAC Name |
2-bromo-6-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-2-6-13-10-5-3-4-9(11)8(10)7-12/h1,3-5,7H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVVWWUDDMGKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C(=CC=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 2-bromo-6-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
2-Bromo-6-hydroxybenzaldehyde+Propargyl bromideK2CO3,Acetonethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Addition reactions: The alkyne group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Addition reactions: Reagents like hydrogen gas with a palladium catalyst for hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of 2-bromo-6-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: Formation of 2-bromo-6-(prop-2-yn-1-yloxy)benzyl alcohol.
Addition reactions: Formation of alkenes or alkanes depending on the specific addition reaction.
Scientific Research Applications
2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde is a compound of notable interest in various scientific research applications, particularly in organic chemistry and materials science. This article explores its applications, highlighting its synthesis, reactivity, and potential uses in different fields.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Cross-coupling Reactions : The presence of the bromine atom makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.
- Alkyne Functionalization : The alkyne moiety can undergo various transformations, including cycloaddition reactions and nucleophilic additions, making it versatile for creating complex molecules.
Material Science
In material science, this compound is explored for its potential applications in:
- Polymer Chemistry : The compound can be utilized as a monomer or crosslinking agent in the synthesis of functional polymers with specific properties such as conductivity or biocompatibility.
- Nanomaterials : Research indicates that derivatives of this compound may serve as precursors for nanostructured materials, contributing to advancements in nanotechnology.
Biological Applications
Mechanism of Action
The mechanism of action of 2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its aldehyde group, which can form covalent bonds with nucleophilic residues. The alkyne group can also participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules.
Comparison with Similar Compounds
2-Bromo-6-(piperidin-1-yl)benzaldehyde (CAS 1375068-93-1)
Structural Differences :
- Substituent : Piperidin-1-yl group (N-containing heterocycle) vs. propargyloxy.
- Molecular Weight: 268.15 g/mol (C₁₂H₁₄BrNO) vs. ~239.0 g/mol (estimated for C₁₀H₇BrO₂).
- Electronic Effects : The piperidinyl group is electron-donating due to nitrogen lone pairs, whereas the propargyloxy group is weakly electron-withdrawing.
- Reactivity : The piperidinyl derivative is more basic and less reactive in alkyne-specific reactions (e.g., click chemistry).
- Solubility : Higher lipophilicity (LogP ≈ 3) compared to the propargyloxy analog, favoring organic solvents like dichloromethane .
Applications : Used in pharmaceutical intermediates (e.g., kinase inhibitors) due to its amine functionality, unlike the target compound’s focus on coupling reactions.
4-Bromo-2-hydroxybenzaldehyde
Structural Differences :
- Substituents : Hydroxyl group (C2) and bromine (C4) vs. bromine (C2) and propargyloxy (C6).
- Electronic Effects : The hydroxyl group increases acidity (pKa ~8–10) and hydrogen-bonding capacity, absent in the propargyloxy analog.
- Reactivity : Lacks alkyne functionality, limiting use in metal-catalyzed couplings. More prone to electrophilic substitution at the aldehyde-adjacent position.
- Applications: Primarily serves as a ligand in coordination chemistry or a precursor for brominated flavonoids .
4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol
Structural Differences :
- Substituents : Methoxy (C2), bromine (C4), and benzimidazole (C6) vs. bromine (C2) and propargyloxy (C6).
- Electronic Effects : The benzimidazole moiety introduces π-stacking capability and basicity, contrasting with the neutral propargyloxy group.
- Applications : Used in materials science (e.g., luminescent complexes) due to extended conjugation, unlike the target compound’s synthetic versatility .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP | Reactivity Highlights | Applications |
|---|---|---|---|---|---|
| 2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde | ~239.0 | Br (C2), propargyloxy (C6) | ~2.5 | Alkyne couplings, Schiff base formation | Organic synthesis, click chemistry |
| 2-Bromo-6-(piperidin-1-yl)benzaldehyde | 268.15 | Br (C2), piperidinyl (C6) | 3.0 | Amine alkylation, SNAr reactions | Pharmaceutical intermediates |
| 4-Bromo-2-hydroxybenzaldehyde | 201.0 | Br (C4), hydroxyl (C2) | ~1.8 | Electrophilic substitution, coordination | Ligands, flavonoid precursors |
| 4-Bromo-2-methoxy-6-(1-phenyl)phenol | 385.2 | Br (C4), methoxy (C2), benzimidazole (C6) | ~3.2 | π-Stacking, metal coordination | Luminescent materials |
Key Research Findings
- Synthetic Flexibility: The propargyloxy group in this compound enables Sonogashira coupling, a reaction inaccessible to piperidinyl or hydroxyl analogs .
- Steric and Electronic Effects : Ortho-substituted bromine in the target compound increases steric hindrance near the aldehyde, reducing nucleophilic attack compared to para-brominated derivatives .
- Stability Considerations : Propargyl ethers require anhydrous handling (per synthesis protocols in ), whereas piperidinyl derivatives exhibit greater thermal stability .
Biological Activity
2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with a unique structure characterized by a bromine atom and a prop-2-yn-1-yloxy group attached to a benzaldehyde moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C₁₀H₇BrO₂. The presence of both a bromine atom and an alkyne functionality contributes to its reactivity and potential applications in synthetic organic chemistry.
The biological activity of this compound is primarily attributed to its reactive aldehyde group, which can form covalent bonds with nucleophilic amino acid residues in proteins. This interaction can lead to the formation of stable adducts, thereby influencing protein function and cellular processes. Additionally, the bromine atom may participate in halogen bonding interactions, enhancing binding affinities towards various biomolecules.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is crucial for neutralizing free radicals, which can cause oxidative stress and contribute to various diseases.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties. Similar compounds have been found to inhibit cell proliferation in cancer cell lines, suggesting that this compound could be further explored for its therapeutic potential in oncology.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(Prop-2-yn-1-yloxy)benzaldehyde | Lacks bromine atom | Lower reactivity |
| 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | Contains chlorine instead of bromine | Different reactivity profile |
| 4-(Bromomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone | Different functional groups | Varied applications |
The table highlights the unique properties of this compound compared to structurally similar compounds, emphasizing its distinct reactivity patterns and potential applications in biological studies.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antioxidant Properties : A study evaluated the antioxidant capacity of similar benzaldehyde derivatives, demonstrating their ability to scavenge free radicals effectively .
- Antimicrobial Effects : Research indicated that related compounds exhibited high antifungal activity against Aspergillus niger, suggesting that 2-Bromo derivatives may also possess similar properties .
- Anticancer Potential : Investigations into anticancer activities revealed that compounds with similar structures showed significant inhibition of cell proliferation in cancer cell lines, indicating a promising avenue for further research on 2-Bromo derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
